2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a benzyl thioether, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Thioether: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Acetamide Formation: The final step involves the acylation of an amine with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic aromatic substitution under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzyl thioether moiety are likely involved in binding to the active site of the target, while the acetamide group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-hydroxyphenyl)acetamide
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
The presence of the methoxy group on the phenyl ring in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide distinguishes it from similar compounds. This methoxy group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUBGAUCDJXGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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